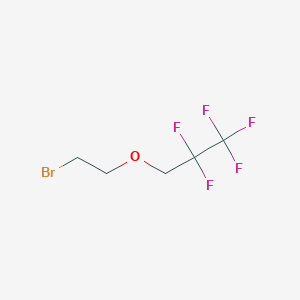

3-(2-溴乙氧基)-1,1,1,2,2-五氟丙烷

描述

This would involve providing a basic overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the molecular structure of the compound.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用

1. Synthesis and Crystal Structure of Chalcone Derivatives

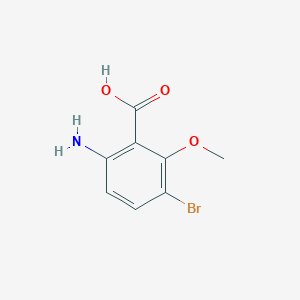

- Application Summary : This research involved the synthesis of five chalcone derivatives, including (E)-1- (2- (2-bromoethoxy)phenyl)-3-phenylprop-2-en-1-one . These compounds were synthesized and characterized by 1 H NMR, HRMS .

- Methods of Application : The crystalline structures of compounds 4 and 5 were further characterized by X-ray crystal diffraction . The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG) .

- Results : Among the five compounds, 1 and 2 showed inhibitory activity on α-glucosidase, but 4 and 5 increased the activity of α-glucosidase .

2. 3-(2-Bromoethoxy)oxetane

- Application Summary : 3-(2-Bromoethoxy)oxetane is primarily used as a monomer in the synthesis of specialty polymers, including biodegradable and biocompatible materials.

- Methods of Application : 3-(2-Bromoethoxy)oxetane is synthesized by the reaction of ethylene oxide with hydrogen bromide in the presence of a catalyst, such as aluminum bromide, boron trifluoride, or zinc chloride.

- Results : The resulting polymers have potential applications in several fields, including the biomedical and coatings industries.

3. Bromide-based Nonflammable Electrolyte for Sodium Metal Batteries

- Methods of Application : A new class of bromide-based nonflammable electrolytes for sodium metal batteries was reported, using flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent . This solvent not only has higher fire retardancy than typical P, Cl, F-based nonflammable solvents but also forms a solid electrolyte interphase (SEI) containing NaBr with high ionic conductivity to suppress dendrite and gassing issues .

- Results : The BBE-based electrolyte extended the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells . A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .

4. tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate

- Application Summary : tert-Butyl 3-(2-(2-bromoethoxy)ethoxy)propanoate is a chemical compound with a CAS number of 1381861-91-1 . It is used in various chemical reactions due to its unique blend of reactivity and selectivity .

- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .

- Results : The results or outcomes would also vary based on the specific application .

5. 2-[2-(2-Bromoethoxy)ethoxy]ethanol

- Application Summary : 2-[2-(2-Bromoethoxy)ethoxy]ethanol is a chemical compound with a molecular formula of C6H13BrO3 . It has a unique blend of reactivity and selectivity for various applications .

- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .

- Results : The results or outcomes would also vary based on the specific application .

6. 1-(2-Bromoethoxy)-3-methoxybenzene

- Application Summary : 1-(2-Bromoethoxy)-3-methoxybenzene is a chemical compound with a CAS number of 3245-45-2 . It is used in various chemical reactions due to its unique blend of reactivity and selectivity .

- Methods of Application : The specific methods of application for this compound would depend on the particular chemical reaction or process in which it is being used .

- Results : The results or outcomes would also vary based on the specific application .

安全和危害

This would involve discussing any known hazards associated with the compound, as well as appropriate safety precautions when handling it.

未来方向

This would involve discussing potential future research directions, such as further studies to elucidate the compound’s properties or potential applications.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less-studied compound, some of this information may not be available. It’s always important to refer to the most recent and reputable sources when conducting such an analysis. If you have a specific compound that is similar to “3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane”, I might be able to provide more detailed information. Please provide the name or CAS number of the compound if available.

属性

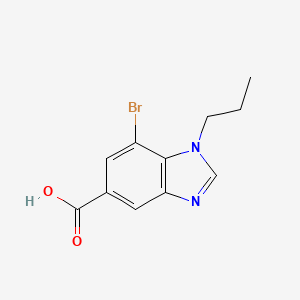

IUPAC Name |

3-(2-bromoethoxy)-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5O/c6-1-2-12-3-4(7,8)5(9,10)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBADQYTORWLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)

![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)

![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)